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Compound of Interest

Compound Name: 2-(4-Fluorophenyl)oxirane

Cat. No.: B101943

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR)
and infrared (IR) spectroscopic data for the compound 2-(4-Fluorophenyl)oxirane (also known
as 4-Fluorostyrene oxide). This document is intended to be a valuable resource for researchers
in the fields of medicinal chemistry, organic synthesis, and analytical chemistry, offering key
data for the identification and characterization of this compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 2-(4-Fluorophenyl)oxirane.
The NMR data is presented based on analysis of structurally similar compounds, providing a
reliable reference for spectral interpretation.

Table 1: *"H NMR Spectroscopic Data (Reference Solvent:
CDCIs)
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Chemical Shift () o Coupling Constant .
Multiplicity Assignment

ppm (J) Hz

2 x CH (Aromatic,
~7.30 m

orthoto F)

2 x CH (Aromatic,
~7.05 m

meta to F)
~3.90 dd ~4.2,~2.7 1 x CH (Oxirane)
~3.15 dd ~5.5,~4.2 1 x CH2 (Oxirane)
~2.75 dd ~5.5, ~2.7 1 x CH2z (Oxirane)

Note: The chemical shifts for the aromatic and oxirane protons are estimated based on data for
structurally related phenyl oxiranes. The exact values may vary slightly.

Table 2: **C NMR Spectroscopic Data (Reference
Solvent: CDCIs)

Chemical Shift (d) ppm

Assignment

~162.5 (d, tJCF = 245 Hz)

C-F (Aromatic)

~134.0 (d, “JCF = 3 Hz)

C (Aromatic, ipso to oxirane)

~127.5 (d, 3JCF = 8 Hz)

2 x CH (Aromatic, ortho to F)

~115.5 (d, 2JCF = 22 Hz)

2 x CH (Aromatic, meta to F)

~52.5 CH (Oxirane)

~51.5 CHz (Oxirane)

Note: The assignments and chemical shifts are based on analogous compounds and
established principles of NMR spectroscopy. The doublet multiplicity (d) and carbon-fluorine
coupling constants (JCF) are characteristic features of fluorinated benzene derivatives.

Table 3: Infrared (IR) Spectroscopic Data
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Wavenumber (cm~?) Intensity Assignment
~3050 Medium C-H stretch (Aromatic)
~3000 Medium C-H stretch (Oxirane)
~1610, ~1510 Strong C=C stretch (Aromatic)

C-O-C stretch (Oxirane,
~1230 Strong )

asymmetric) & C-F stretch

C-H bend (Aromatic, para-
~830 Strong ) )

disubstituted)

) C-O-C stretch (Oxirane,

~860 Medium

symmetric)

Experimental Protocols

The data presented in this guide are based on standard spectroscopic techniques. The
following are representative experimental protocols for the acquisition of NMR and IR spectra
of 2-(4-Fluorophenyl)oxirane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 10-20 mg of purified 2-(4-Fluorophenyl)oxirane is
dissolved in approximately 0.7 mL of deuterated chloroform (CDCIs) containing 0.03% (v/v)
tetramethylsilane (TMS) as an internal standard.

e Instrumentation: *H and 3C NMR spectra are recorded on a 300 MHz or 400 MHz NMR
spectrometer.

e 1H NMR Acquisition: The *H NMR spectrum is acquired with a sufficient number of scans to
obtain a good signal-to-noise ratio. A standard pulse program is used with a spectral width of
approximately 10 ppm.

e 13C NMR Acquisition: The 3C NMR spectrum is acquired using a proton-decoupled pulse
sequence to simplify the spectrum to single lines for each carbon environment. A spectral
width of approximately 220 ppm is used.
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o Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, and
the resulting spectra are phase and baseline corrected. Chemical shifts are referenced to the
TMS signal at 0.00 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

o Sample Preparation: A thin film of neat 2-(4-Fluorophenyl)oxirane is prepared by placing a
drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

 Instrumentation: The IR spectrum is recorded using a Fourier-transform infrared (FTIR)
spectrometer.

o Data Acquisition: A background spectrum of the clean KBr/NaCl plates is first recorded. The
sample is then placed in the IR beam path, and the sample spectrum is acquired over a
range of 4000 to 400 cm~1. Typically, 16 to 32 scans are co-added to improve the signal-to-
noise ratio.

o Data Processing: The sample spectrum is ratioed against the background spectrum to
produce the final transmittance or absorbance spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic
characterization of 2-(4-Fluorophenyl)oxirane.
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« To cite this document: BenchChem. [Spectroscopic Profile of 2-(4-Fluorophenyl)oxirane: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b101943#spectroscopic-data-for-2-4-fluorophenyl-
oxirane-nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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